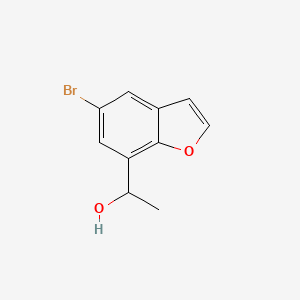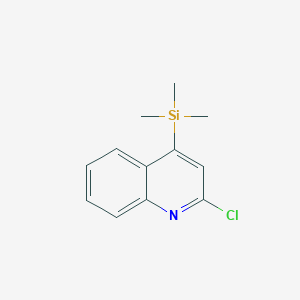
2-Chloro-4-(trimethylsilyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(trimethylsilyl)quinoline is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields. This compound features a quinoline core with a chlorine atom at the 2-position and a trimethylsilyl group at the 4-position. The presence of these substituents imparts unique chemical properties to the molecule, making it a valuable target for synthetic and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(trimethylsilyl)quinoline typically involves the reaction of 2-chloroquinoline-3-carboxaldehyde with trimethylsilyl cyanide (TMSCN) in the presence of a catalyst such as zinc iodide (ZnI2) in dichloromethane (DCM) at room temperature . This method yields the desired product with high efficiency and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures consistent product quality and scalability. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: 2-Chloro-4-(trimethylsilyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline core can be oxidized or reduced to form different derivatives.
Coupling Reactions: The trimethylsilyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions include various substituted quinolines, quinoline derivatives, and coupled products with extended conjugation or functional groups.
科学的研究の応用
2-Chloro-4-(trimethylsilyl)quinoline has found applications in several scientific research areas:
作用機序
The mechanism of action of 2-Chloro-4-(trimethylsilyl)quinoline involves its interaction with molecular targets and pathways within biological systems. The chlorine and trimethylsilyl groups influence the compound’s reactivity and binding affinity to target molecules. The quinoline core can intercalate with DNA, inhibit enzymes, or disrupt cellular processes, leading to its observed biological effects .
類似化合物との比較
2-Chloroquinoline-3-carbaldehyde: A precursor in the synthesis of 2-Chloro-4-(trimethylsilyl)quinoline.
4-(Trimethylsilyl)quinoline: Lacks the chlorine substituent but shares similar reactivity due to the trimethylsilyl group.
2-Chloroquinoline: Similar structure but without the trimethylsilyl group, leading to different reactivity and applications.
Uniqueness: this compound is unique due to the combined presence of both chlorine and trimethylsilyl groups, which impart distinct chemical properties and reactivity
特性
分子式 |
C12H14ClNSi |
|---|---|
分子量 |
235.78 g/mol |
IUPAC名 |
(2-chloroquinolin-4-yl)-trimethylsilane |
InChI |
InChI=1S/C12H14ClNSi/c1-15(2,3)11-8-12(13)14-10-7-5-4-6-9(10)11/h4-8H,1-3H3 |
InChIキー |
IZEJSGQXFFAOTP-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CC(=NC2=CC=CC=C21)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


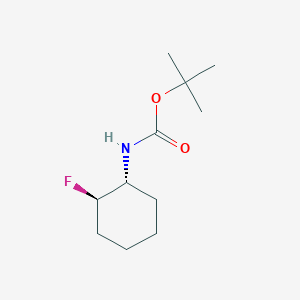


![4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride](/img/structure/B12850413.png)
![4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12850431.png)
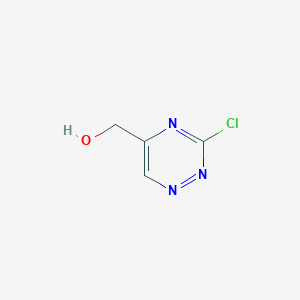

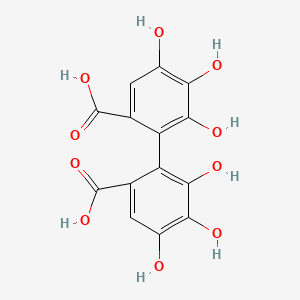
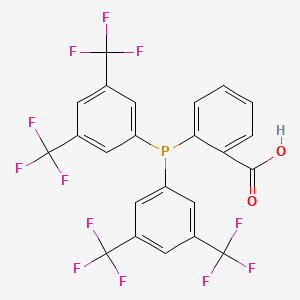
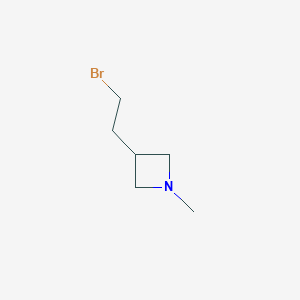
![Tos(-2)[Tos(-6)]Glc1Me](/img/structure/B12850463.png)
![4-Amino-3'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12850474.png)
![1-[4-phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one O1-ethyloxime](/img/structure/B12850481.png)
